molecular formula C5H10N2O B1149296 2-Piperidinone, 6-methyl-, (6S)- CAS No. 1558-58-3

2-Piperidinone, 6-methyl-, (6S)-

Cat. No.: B1149296
CAS No.: 1558-58-3
M. Wt: 114.1457
InChI Key:
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Description

2-Piperidinone, 6-methyl-, (6S)- is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.1457. The purity is usually 95%.
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Scientific Research Applications

Stereo-Selective Synthesis of Teneraic Acid

Teneraic acid, featuring two asymmetric centers at C2 and C6, is synthesized via anodic oxidation and cobalt-catalyzed carbonylation, achieving trans-(2S,6S)-teneraic acid with high optical purity and modest yield. This method involves regiospecific oxidation and stereo-specific carbonylation, indicating the compound's potential in producing stereochemically complex molecules (Amino, Nishi, & Izawa, 2017).

Synthesis of Piperidine Alkaloids

Optically pure piperidine alkaloids from ladybird beetles are synthesized using a cyclisative carboamination-(methoxy)carbonylation reaction, highlighting the compound's utility in natural product synthesis and potential biological applications (Kubizna, Špánik, Kožíšek, & Szolcsányi, 2010).

Piperidone Synthesis Using Amino Acid

Piperidone, a compound related to 2-piperidinone, is synthesized using aspartic acid instead of ammonia, showcasing a green chemistry approach. This synthesis pathway offers insights into environmentally friendly methodologies for producing piperidone derivatives with antimicrobial activity (Soundarrajan, Saraswathi, & Asiyaparvin, 2011).

Glycosidase Inhibitory Activity

Stereoselective synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid and related compounds demonstrates a strategic approach to developing glycosidase inhibitors, which could have significant implications in medicinal chemistry and therapeutic applications (Pawar, Chavan, Sabharwal, & Shinde, 2010).

Structural and Spectroscopic Studies

Investigations into the CO2 absorption characteristics of heterocyclic amines, including functionalized piperidine derivatives, provide valuable insights into the effects of molecular structural variations on their chemical reactivity. This research could inform the design of more efficient CO2 capture materials (Robinson, McCluskey, & Attalla, 2011).

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-Piperidinone, 6-methyl-, (6S)-”, is an important task of modern organic chemistry . Future research will likely focus on developing new synthesis methods and exploring the pharmaceutical applications of these compounds .

Biochemical Analysis

Biochemical Properties

2-Piperidinone, 6-methyl-, (6S)- plays a crucial role in biochemical reactions, particularly in the synthesis of polyamides such as nylon 5. It interacts with various enzymes and proteins, including rhodium and ruthenium complexes, which catalyze its formation from 5-amino-1-pentanol . These interactions are essential for the dehydrogenation process that converts 5-amino-1-pentanol into 2-Piperidinone, 6-methyl-, (6S)-.

Cellular Effects

2-Piperidinone, 6-methyl-, (6S)- influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular function, impacting processes such as cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of 2-Piperidinone, 6-methyl-, (6S)- involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to bind to specific enzymes and proteins allows it to modulate biochemical pathways, leading to changes in gene expression and cellular activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Piperidinone, 6-methyl-, (6S)- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of 2-Piperidinone, 6-methyl-, (6S)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-Piperidinone, 6-methyl-, (6S)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biochemical compounds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Piperidinone, 6-methyl-, (6S)- is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that the compound reaches its target sites to exert its biochemical effects .

Subcellular Localization

The subcellular localization of 2-Piperidinone, 6-methyl-, (6S)- is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound interacts with the appropriate biomolecules to modulate cellular processes .

Properties

IUPAC Name

(6S)-6-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMMAKUHNMSONL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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